molecular formula C27H44N2O5 B096134 N-Z-O-tert-butyl-L-serine dicyclohexylamine salt CAS No. 16966-08-8

N-Z-O-tert-butyl-L-serine dicyclohexylamine salt

Cat. No. B096134
CAS RN: 16966-08-8
M. Wt: 476.6 g/mol
InChI Key: ICMWSONNKQDNLS-YDALLXLXSA-N
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Description

N-Z-O-tert-butyl-L-serine dicyclohexylamine salt, also known as Z-tert-butylserine, is a synthetic amino acid that has gained attention in the scientific community for its potential applications in drug development. This compound has been shown to have promising biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-Z-O-tert-butyl-L-serine dicyclohexylamine salt is not fully understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of reactions involving amino acids.

Biochemical And Physiological Effects

N-Z-O-tert-butyl-L-serine dicyclohexylamine salt has been shown to have promising biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4). This compound has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-Z-O-tert-butyl-L-serine dicyclohexylamine salt in lab experiments is its ability to act as a chiral auxiliary, which can improve the stereochemistry of reactions involving amino acids. However, one limitation is that this compound can be difficult to synthesize and purify.

Future Directions

There are several future directions for research involving N-Z-O-tert-butyl-L-serine dicyclohexylamine salt. One potential area of research is the development of peptide-based drugs using this compound as a building block. Another area of research is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Z-O-tert-butyl-L-serine dicyclohexylamine salt.

Synthesis Methods

The synthesis of N-Z-O-tert-butyl-L-serine dicyclohexylamine salt involves several steps, including protection of the amino group, esterification, and deprotection. The protected amino group is first reacted with tert-butyl chloroformate to form the tert-butyl carbamate. The resulting compound is then esterified with cyclohexanol to form the cyclohexyl ester. Finally, the tert-butyl carbamate is deprotected using trifluoroacetic acid to yield the desired product.

Scientific Research Applications

N-Z-O-tert-butyl-L-serine dicyclohexylamine salt has been used in various scientific research applications, particularly in drug development. This compound has been shown to have potential as a building block for the synthesis of peptide-based drugs. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

16966-08-8

Product Name

N-Z-O-tert-butyl-L-serine dicyclohexylamine salt

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1

InChI Key

ICMWSONNKQDNLS-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Other CAS RN

16966-08-8

Origin of Product

United States

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